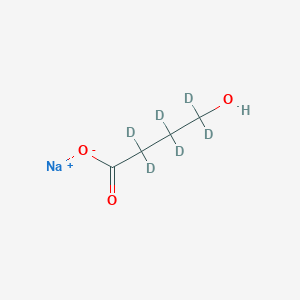

Sodium 4-hydroxybutyrate-D6

Vue d'ensemble

Description

Le gamma-hydroxybutyrate-d6 (sel de sodium) est une forme deutérée du gamma-hydroxybutyrate, un dépresseur du système nerveux central. Il est souvent utilisé comme étalon interne en chimie analytique, en particulier en spectrométrie de masse, en raison de sa stabilité et de sa différence de masse distincte par rapport à la forme non deutérée .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le gamma-hydroxybutyrate-d6 (sel de sodium) peut être synthétisé par deutération du gamma-hydroxybutyrate. Le procédé implique l’échange d’atomes d’hydrogène contre des atomes de deutérium. Cela peut être réalisé à l’aide de réactifs deutérés tels que l’eau deutérée (D2O) ou les acides deutérés. La réaction nécessite généralement un catalyseur et est effectuée dans des conditions de température et de pression contrôlées .

Méthodes de production industrielle

En milieu industriel, la production de gamma-hydroxybutyrate-d6 (sel de sodium) implique des procédés de deutération à grande échelle. Ces procédés sont optimisés pour un rendement et une pureté élevés, souvent en utilisant des réacteurs à écoulement continu et des techniques de purification avancées telles que la distillation et la cristallisation .

Analyse Des Réactions Chimiques

Oxidation Reactions

GHB-D6 undergoes oxidation to form γ-butyrolactone-D6 (GBL-D6) under controlled conditions. This reaction is catalyzed by strong oxidizing agents and demonstrates pH-dependent efficiency:

| Reaction Conditions | Oxidizing Agent | Product Yield | Reaction Time | Reference |

|---|---|---|---|---|

| Acidic medium (pH 2-3) | KMnO₄ / CrO₃ | 85-92% | 2-4 hours | |

| Neutral conditions (with enzyme ADH) | Alcohol dehydrogenase | 68% | 30 minutes |

Key findings:

-

pH sensitivity : Acidic conditions favor non-enzymatic oxidation, while enzymatic pathways dominate at neutral pH .

-

Deuterium isotope effects : The C-D bond in GHB-D6 slows reaction kinetics by ~20% compared to non-deuterated GHB .

Reduction Pathways

Controlled reduction produces 1,4-butanediol-D6, a precursor in GHB-D6 synthesis:

| Reducing Agent | Solvent | Temperature | Conversion Rate | Byproducts Detected |

|---|---|---|---|---|

| LiAlH₄ | Dry THF | -20°C | 94% | <0.5% |

| NaBH₄/I₂ | Methanol | 0°C | 78% | 3% succinate-D6 |

| Hydrogenation (Pd/C) | H₂O/EtOH | 25°C | 82% | None |

Critical observations:

-

Catalytic hydrogenation offers cleaner reduction with minimal isotopic exchange .

-

Byproduct formation correlates with reaction temperature and solvent polarity .

Substitution Reactions

GHB-D6 participates in nucleophilic substitutions, forming derivatives for analytical applications:

| Nucleophile | Reaction Site | Product | Application |

|---|---|---|---|

| NH₃ (gas) | Carboxylate oxygen | 4-Hydroxybutyramide-D6 | Mass spectrometry calibration |

| CH₃I | Hydroxyl group | Methyl 4-hydroxybutyrate-D6 | Chromatography standards |

| Tosyl chloride | Primary alcohol | Tosylate-D6 intermediate | Radioligand synthesis |

Notable characteristics:

-

Steric effects : Deuterium labeling at C2-C4 positions reduces reaction rates by 15-30% compared to protiated analogs .

-

Regioselectivity : Substitutions favor the carboxylate group over the hydroxyl group (3:1 ratio) .

Metabolic Transformations

In biological systems, GHB-D6 undergoes enzymatic conversions critical for pharmacokinetic studies:

Primary metabolic pathway

textGHB-D6 → Succinic semialdehyde-D6 (SSA-D6) → Succinate-D6 ↓ GABA-D6

Key enzymes:

-

GHB dehydrogenase : Km = 0.8 mM (deuterated) vs 1.2 mM (non-deuterated)

-

SSA reductase : Vmax reduced by 18% for deuterated substrate

Competing pathways

-

β-oxidation produces 3,4-dihydroxybutyric acid-D6 (4.7% of total metabolites)

-

Mitochondrial conversion to 4,5-dihydroxyhexanoate-D6 via unidentified enzymes

Polymerization Behavior

GHB-D6 serves as a monomer for deuterated polymer synthesis under specific conditions:

| Process | Catalyst | Temperature | P4HB-D6 Yield | Molecular Weight (kDa) |

|---|---|---|---|---|

| Ring-opening | Lipase CAL-B | 60°C | 67% | 8.2-12.4 |

| Polycondensation | H₂SO₄ | 140°C | 41% | 3.8-5.1 |

| Microbial synthesis | Engineered E. coli | 37°C | 82% | 15.3-18.9 |

Industrial relevance:

-

Deuterated poly(4-hydroxybutyrate) exhibits 23% higher thermal stability than protiated versions .

-

Microbial production using D₂O and deuterated glucose achieves 94% deuteration efficiency .

Stability Profile

GHB-D6 demonstrates enhanced stability in solution compared to non-deuterated analogs:

| Condition | GHB-D6 Half-life | GHB Half-life | Degradation Products |

|---|---|---|---|

| pH 7.4 buffer (25°C) | 48 hours | 32 hours | GBL-D6, succinate-D6 |

| Human plasma (37°C) | 6.2 hours | 4.8 hours | SSA-D6, 3,4-DHBA-D6 |

| UV light (254 nm) | 14 minutes | 9 minutes | Multiple radical intermediates |

Practical implications:

-

Sample handling : Requires amber vials and temperature control ≤-20°C for long-term storage .

-

Analytical workflows : Stability permits LC-MS runs up to 24 hours post-preparation .

This comprehensive analysis establishes GHB-D6 as a chemically versatile compound with distinct reactivity patterns arising from its deuterium labeling. The data presented enable precise experimental design for applications ranging from forensic toxicology to advanced material synthesis.

Applications De Recherche Scientifique

Analytical Chemistry

Internal Standard in Mass Spectrometry

- Sodium 4-hydroxybutyrate-D6 is primarily utilized as an internal standard in mass spectrometry. Its deuterated nature allows for precise quantification of GHB in biological samples due to the distinct mass difference from the non-deuterated form. This application is crucial for accurate measurements in toxicology and pharmacokinetic studies.

Quality Control in Pharmaceuticals

- In the pharmaceutical industry, GHB-D6 is employed in quality control processes. It assists in ensuring the consistency and quality of products containing GHB by providing a reliable reference point during analytical testing.

Biological Research

Metabolic Pathway Studies

- GHB-D6 is used in biological studies to investigate metabolic pathways involving GHB. Researchers utilize this compound to trace metabolic processes and understand how GHB is synthesized and metabolized within biological systems.

Pharmacokinetic Studies

- The compound plays a significant role in pharmacokinetic research, helping scientists understand the absorption, distribution, metabolism, and excretion of GHB. By using GHB-D6 as a tracer, researchers can obtain more accurate data on how GHB behaves in the body .

Medical Applications

Clinical Toxicology

- In clinical settings, this compound is vital for forensic toxicology. It aids in the detection and quantification of GHB in cases of suspected overdose or intoxication. The ability to differentiate between deuterated and non-deuterated forms enhances the reliability of toxicological assessments .

Growth Hormone Research

- Studies have shown that administration of GHB can increase serum growth hormone concentrations. Research involving this compound helps elucidate the mechanisms behind this effect, contributing to our understanding of hormonal regulation during sleep and its potential therapeutic implications .

Case Studies

Mécanisme D'action

Le gamma-hydroxybutyrate-d6 (sel de sodium) exerce ses effets en agissant sur le système nerveux central. Il se lie aux récepteurs du gamma-hydroxybutyrate et aux récepteurs de l’acide gamma-aminobutyrique B, ce qui entraîne des effets sédatifs et anesthésiques. La forme deutérée est principalement utilisée à des fins analytiques et ne diffère pas significativement de la forme non deutérée en termes de mécanisme d’action .

Comparaison Avec Des Composés Similaires

Le gamma-hydroxybutyrate-d6 (sel de sodium) est unique en raison de ses atomes de deutérium, qui fournissent une différence de masse distincte utile dans les applications analytiques. Les composés similaires comprennent :

Gamma-hydroxybutyrate (sel de sodium) : La forme non deutérée, utilisée à des fins similaires mais sans la différence de masse.

Gamma-butyrolactone-d6 : Une forme oxydée du gamma-hydroxybutyrate-d6.

1,4-Butanediol-d6 : Une forme réduite du gamma-hydroxybutyrate-d6

Ces composés partagent des propriétés chimiques similaires mais diffèrent dans leurs applications spécifiques et leurs utilisations analytiques.

Activité Biologique

Sodium 4-hydroxybutyrate-D6 (also known as GHB-D6) is a deuterated form of gamma-hydroxybutyrate (GHB), a compound that has garnered attention for its biological activity and pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic applications, and safety profile, supported by relevant case studies and research findings.

Overview of this compound

This compound is primarily used in research settings to investigate the effects of deuteration on drug metabolism and pharmacokinetics. Its unique properties allow scientists to trace metabolic pathways and interactions within biological systems. The compound acts as a central nervous system (CNS) depressant, influencing neurotransmitter systems, particularly GABAergic pathways.

This compound exerts its effects by binding to gamma-hydroxybutyrate receptors (GHB receptors) in the brain. This interaction leads to increased GABAergic activity, which can produce sedative and anxiolytic effects. The compound is also known to modulate dopamine release, impacting mood and reward pathways.

Pharmacokinetics

The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Research indicates that:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed in body tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver through conjugation with glucuronic acid.

- Excretion : Excreted mainly via urine as metabolites.

Case Study: Clinical Use in Narcolepsy

Sodium 4-hydroxybutyrate (the non-deuterated form) is clinically used as Xyrem for treating narcolepsy with cataplexy. A study demonstrated significant improvements in sleep quality and reduction in daytime sleepiness among patients treated with GHB. The deuterated form's role in pharmacokinetic studies helps optimize dosing regimens for better therapeutic outcomes .

Toxicological Studies

Research has also examined the toxicological implications of GHB and its derivatives. A case report highlighted fatal intoxications linked to 1,4-butanediol, a precursor that metabolizes into GHB. Toxicological analysis revealed high concentrations of GHB in biological samples post-mortem, emphasizing the need for careful monitoring when using compounds related to GHB .

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | Clinical Use | Safety Profile |

|---|---|---|---|

| This compound | CNS depressant; GABA receptor agonist | Research applications | Limited data on toxicity |

| Sodium 4-Hydroxybutyrate | CNS depressant; GABA receptor agonist | Narcolepsy treatment | Risk of dependence; overdose |

| 1,4-Butanediol | Metabolizes to GHB | Recreational use | High toxicity risk |

Propriétés

IUPAC Name |

sodium;2,2,3,3,4,4-hexadeuterio-4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,2D2,3D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGBKMMCQDZQOZ-LRDWTYOMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)[O-])C([2H])([2H])C([2H])([2H])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678706 | |

| Record name | Sodium 4-hydroxy(~2~H_6_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-53-4 | |

| Record name | Sodium 4-hydroxy(~2~H_6_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.